molecular formula C7H11ClO4S B2473322 Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate CAS No. 1909319-78-3

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate

Cat. No. B2473322
CAS RN: 1909319-78-3
M. Wt: 226.67
InChI Key: DAFRSLSANZXUQW-UHFFFAOYSA-N
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Description

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is a chemical compound with the molecular formula C7H11ClO4S . It has a molecular weight of 226.68 .


Molecular Structure Analysis

The molecular structure of this compound consists of a cyclobutane ring with a chlorosulfonyl group and a carboxylate group attached to it . The exact linear structure formula is not provided in the search results .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance describe its characteristics under various conditions. For this compound, the boiling point and other specific properties are not provided in the search results .

Scientific Research Applications

1. Synthesis of Amino Acids

Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate plays a role in the synthesis of various amino acids. For instance, the stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid have been prepared using strategies that involve photochemical reactions with this compound (André et al., 2011). Similarly, Gauzy et al. (2004) have synthesized enantiomerically pure forms of 2-aminocyclobutane-1-carboxylic acids using a chiral precursor involving this compound (Gauzy et al., 2004).

2. Ethylene Biosynthesis

In plant research, this compound has been linked to the study of ethylene biosynthesis. Bulens et al. (2011) provided protocols for analyzing ethylene biosynthesis, which is crucial in understanding plant growth and development (Bulens et al., 2011).

3. Novel Synthesis Methods

Research has also focused on novel synthesis methods using this compound. For example, André et al. (2013) described the synthesis of all four stereoisomers of 2-(aminomethyl)cyclobutane-1-carboxylic acid, demonstrating the versatility of this compound in creating diverse molecular structures (André et al., 2013).

4. Medicinal Chemistry Applications

In medicinal chemistry, this compound has been used in the synthesis of various pharmaceutical intermediates. For instance, the work by Pagar and RajanBabu (2018) shows its use in creating chiral molecules for potential pharmaceutical applications (Pagar & RajanBabu, 2018).

5. Polymer Chemistry

The compound also finds application in polymer chemistry. Kitayama et al. (2004) discussed the anionic polymerization of related cyclobutene derivatives, indicating the compound's potential in creating novel polymers (Kitayama et al., 2004).

Safety and Hazards

The safety and hazards of a chemical substance refer to its potential risks to health and the environment. Unfortunately, the specific safety information for Ethyl 1-(chlorosulfonyl)cyclobutane-1-carboxylate is not provided in the search results .

properties

IUPAC Name

ethyl 1-chlorosulfonylcyclobutane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11ClO4S/c1-2-12-6(9)7(4-3-5-7)13(8,10)11/h2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFRSLSANZXUQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CCC1)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11ClO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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